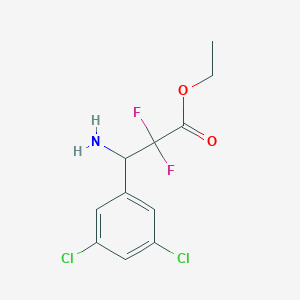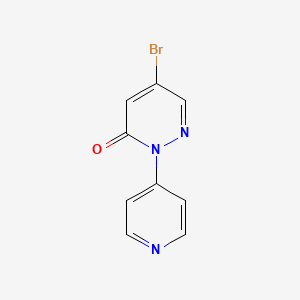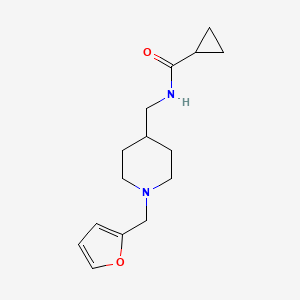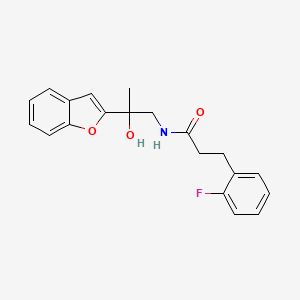
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound, a fluorophenyl group, which is a phenyl group substituted with a fluorine atom, and a propanamide group, which is derived from propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzofuran ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity, while the propanamide group could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The benzofuran and fluorophenyl groups might participate in electrophilic substitution reactions, while the propanamide group could undergo hydrolysis or other reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the benzofuran, fluorophenyl, and propanamide groups could affect these properties in various ways .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics of Benzofurans
Benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide, have been extensively studied for their pharmacokinetic and pharmacodynamic properties. Research indicates that benzofuran compounds share pharmacological profiles similar to common illicit drugs like amphetamines and MDMA, with their toxicity being manageable by existing treatment guidelines (Nugteren-van Lonkhuyzen et al., 2015).
Antimicrobial Properties of Benzofurans
Benzofuran and its derivatives have been identified as promising scaffolds for designing antimicrobial agents, addressing the urgent need for new therapeutic options against resistant microbes. This includes research on benzofuran's effectiveness in treating skin diseases such as cancer and psoriasis, highlighting its broad pharmacological applications (Hiremathad et al., 2015).
Synthetic and Medicinal Chemistry of Benzofurans
The synthesis, bioactivity, and potential for drug development of benzofuran derivatives are areas of active investigation. Benzofurans exhibit a wide range of biological activities, making them valuable in drug discovery for various diseases. Research efforts focus on developing structure-activity relationships (SAR) to optimize their antimicrobial and other pharmacological properties (Hiremathad et al., 2015).
Bioactive Potential and Drug Development
Benzofurans have been recognized for their significant bioactive potential, leading to the development of novel drugs targeting various diseases. The exploration of benzofuran compounds is driven by their diverse biological activities, which include antimicrobial, anti-inflammatory, and antitumor effects. This research underscores the importance of benzofuran derivatives in the development of new therapeutic agents (Khanam & Shamsuzzaman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJKLEARQSCEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
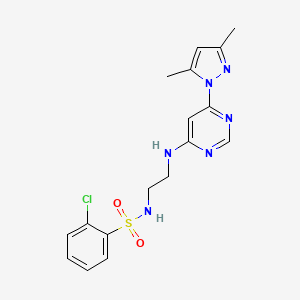
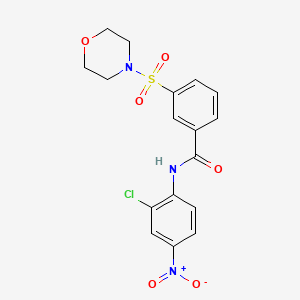
![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)

![4-{[(cyclopropylcarbonyl)oxy]imino}-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione](/img/structure/B2435293.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2435295.png)
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)

![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
